

GPR120 Agonist 5 independent verification of in vitro potency

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Compound of Interest

Compound Name: GPR120 Agonist 5

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A Comparative Guide to In Vitro Potency of GPR120 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of five distinct GPR120 agonists, supported by experimental data and detailed methodologies. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases such as type 2 diabetes and obesity.[1][2] The activation of GPR120 by long-chain fatty acids initiates a cascade of intracellular signaling pathways, leading to beneficial metabolic and anti-inflammatory effects. [1][3] This document aims to assist researchers in selecting appropriate GPR120 agonists for their studies by presenting a clear comparison of their in vitro potency.

Comparative In Vitro Potency of GPR120 Agonists

The following table summarizes the in vitro potency (EC50 values) of five independent GPR120 agonists. The data is primarily from calcium mobilization and β -arrestin recruitment assays, which are common methods for assessing GPR120 activation.

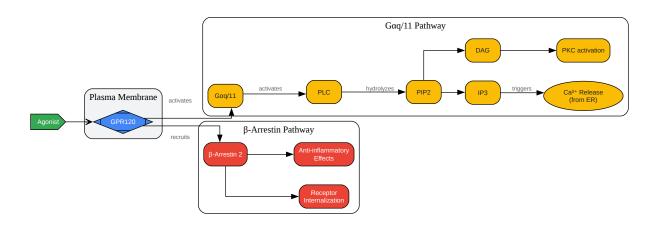


Agonist	Assay Type	Cell Line	Reported EC50 (nM)	Reference
TUG-891	Calcium Mobilization	CHO cells expressing human GPR120	43.7	[1]
β-Arrestin Recruitment	Cells expressing human GPR120	-	[4][5]	
Compound A (CpdA)	β-Arrestin Recruitment	Cells expressing human and mouse GPR120	~350	[6][7][8][9]
Metabolex-36	Calcium Mobilization	CHO cells expressing human GPR120	1800	[10]
β-Arrestin Recruitment	U2OS cells expressing human GPR120	1400	[10]	
AZ13581837	Calcium Mobilization	CHO cells expressing human GPR120	120	[10]
β-Arrestin Recruitment	U2OS cells expressing human GPR120	5.2	[10]	
Grifolic Acid	Inhibition of LPA- induced proliferation	DU145 cells	5700	[11]

GPR120 Signaling Pathways

Activation of GPR120 by an agonist can trigger two primary signaling pathways: the G α q/11 pathway, which leads to an increase in intracellular calcium, and the β -arrestin 2 pathway, which is associated with anti-inflammatory effects.





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Caption: GPR120 signaling pathways upon agonist binding.

Experimental Protocols Calcium Mobilization Assay

This protocol is a widely used method for determining the potency of GPR120 agonists by measuring changes in intracellular calcium concentration upon receptor activation.[12][13]

Objective: To determine the EC50 value of a test compound by measuring its ability to induce calcium mobilization in cells expressing GPR120.

Materials:

- HEK293T or CHO cells transiently or stably expressing human GPR120.
- Cell culture medium (e.g., DMEM) with serum and antibiotics.



- Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Test compounds (GPR120 agonists).
- 96- or 384-well black, clear-bottom assay plates.
- A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed the GPR120-expressing cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.
- Dye Loading:
 - Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
 Pluronic F-127 can be included to aid in dye solubilization.
 - Remove the cell culture medium from the plates and add the dye loading solution to each well.
 - Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
- Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
- Measurement of Calcium Flux:
 - Place the cell plate and the compound plate into the fluorescence plate reader.
 - The instrument will first measure the baseline fluorescence.
 - The automated liquid handling system will then add the compound solutions to the cell plate.

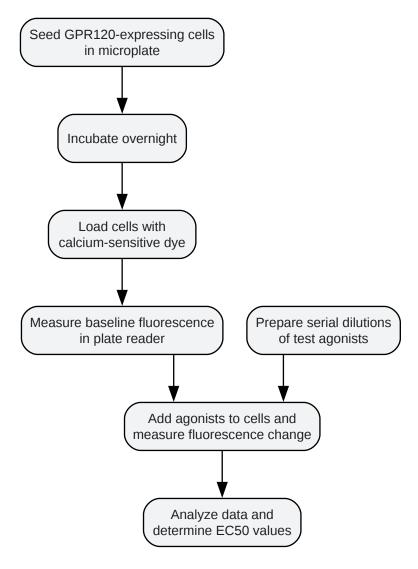


• The instrument will immediately and continuously measure the fluorescence intensity over a period of time to detect changes in intracellular calcium.

Data Analysis:

- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- Plot the peak fluorescence response against the logarithm of the compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.

Experimental Workflow





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